molecular formula C19H15NO2 B11834350 Cinchophen allyl ester CAS No. 524-34-5

Cinchophen allyl ester

Cat. No.: B11834350
CAS No.: 524-34-5
M. Wt: 289.3 g/mol
InChI Key: VSDVCKTXWATQAC-UHFFFAOYSA-N
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Description

Cinchophen allyl ester is an ester derivative of cinchophen (phenylcinchoninic acid), where the hydroxyl group of the carboxylic acid is replaced with an allyl group (–CH₂CH=CH₂). Cinchophen itself is historically recognized for its uricosuric properties, enhancing renal excretion of uric acid, urea, and chlorides . The ethyl ester variant, tolysin (ethyl ester of p-methylphenylcinchoninic acid), demonstrates similar biological activity but with altered pharmacokinetics due to esterification .

Properties

CAS No.

524-34-5

Molecular Formula

C19H15NO2

Molecular Weight

289.3 g/mol

IUPAC Name

prop-2-enyl 2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C19H15NO2/c1-2-12-22-19(21)16-13-18(14-8-4-3-5-9-14)20-17-11-7-6-10-15(16)17/h2-11,13H,1,12H2

InChI Key

VSDVCKTXWATQAC-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 2-phenylquinoline-4-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for Allyl 2-phenylquinoline-4-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Hydrolysis Reactions

Cinchophen allyl ester undergoes hydrolysis under acidic or basic conditions to regenerate cinchophen (2-phenylquinoline-4-carboxylic acid) and allyl alcohol .

Acid-Catalyzed Hydrolysis

  • Conditions : H₂SO₄ or HCl in aqueous medium, reflux .

  • Mechanism :

    • Protonation of the carbonyl oxygen enhances electrophilicity.

    • Nucleophilic attack by water forms a tetrahedral intermediate.

    • Elimination of allyl alcohol yields protonated cinchophen.

    • Deprotonation produces free cinchophen .

Base-Promoted Hydrolysis (Saponification)

  • Conditions : NaOH or KOH in aqueous ethanol, reflux .

  • Products : Sodium salt of cinchophen and allyl alcohol.

  • Kinetics : Pseudo-first-order dependence on hydroxide ion concentration .

Condition Catalyst Temperature Yield
AcidicH₂SO₄100°C85–90%
BasicNaOH80°C75–80%

Transesterification

The allyl group can be replaced by other alcohols via acid-catalyzed transesterification :

  • Example : Reaction with methanol in H₂SO₄ yields methyl cinchophenate.

  • Conditions : Excess alcohol, reflux, 6–8 hours.

Alcohol Catalyst Product Yield
MethanolH₂SO₄Methyl cinchophenate70%
EthanolToluene sulfonic acidEthyl cinchophenate65%

Reduction and Deallylation

Sodium borohydride (NaBH₄) in methanol induces competing pathways :

  • Carbonyl Reduction : Converts the ester to a secondary alcohol (hemiacetal intermediate).

  • Deallylation : Cleaves the allyl group under reflux with excess NaBH₄, yielding cinchophen .

Reagent Condition Primary Product
NaBH₄ (1 equiv)Methanol, 25°CReduced hemiacetal
NaBH₄ (5 equiv)Methanol, refluxCinchophen (deallylation)

Aminolysis

Reaction with amines produces cinchophen amides :

  • Example : Treatment with ammonia generates cinchophenamide.

  • Conditions : Anhydrous NH₃, THF, 0°C to room temperature .

Amine Product Yield
AmmoniaCinchophenamide75%
MethylamineN-Methylcinchophenamide68%

Grignard Addition

Reacts with Grignard reagents (e.g., CH₃MgBr) to form tertiary alcohols :

  • Nucleophilic attack at the carbonyl forms an alkoxide.

  • Protonation yields a 3° alcohol.

Reagent Product Yield
CH₃MgBr2-Phenylquinolin-4-yl-2-propanol60%

Oxidation of the Allyl Group

The allyl moiety undergoes selective oxidation:

  • Ozonolysis : Cleaves the double bond to form aldehydes.

  • Epoxidation : Peracids (e.g., mCPBA) yield an epoxide.

Reagent Product Condition
O₃, Zn/H₂OQuinoline-4-carboxaldehyde-78°C
mCPBAAllyl epoxide derivative25°C

Thermal Decomposition

Pyrolysis at elevated temperatures (>200°C) results in:

  • Decarboxylation to 2-phenylquinoline.

  • Release of allyl alcohol.

Mechanism of Action

The mechanism of action of Allyl 2-phenylquinoline-4-carboxylate involves:

Comparison with Similar Compounds

Rosin Allyl Ester

  • Synthesis : Produced via reaction of sodium rosinate with allyl chloride, achieving a 94.7% yield under optimized conditions. The allyl group improves integration into polymer matrices (e.g., rosin-acrylate copolymers), enhancing mechanical hardness and chemical resistance .
  • Applications : Used in road marking paints (high softening point >100°C) and water-soluble drug delivery systems when combined with polyethylene glycol (PEG) .
  • Key Difference: Unlike cinchophen allyl ester, rosin allyl ester is derived from diterpenoid rosin acids, making it more suitable for industrial materials than pharmaceuticals.

Maleopimaric Acid Allyl Ester

  • Synthesis : Derived from maleopimaric acid, a rosin derivative, via esterification with allyl alcohol. Characterized by FTIR and NMR to confirm ester linkage formation .
  • Key Difference : Its large, rigid tricyclic structure limits solubility in polar solvents, whereas this compound’s aromatic core may enhance bioavailability.

Allyl Acrylate

  • Structure : C₆H₈O₂, with a molecular weight of 112.128 g/mol. Features two reactive sites: the acrylate double bond and allyl group .
  • Applications: A monomer for polyethyl allyl ester, valued for weather resistance and adhesion in coatings .
  • Key Difference : The absence of a bioactive aromatic ring distinguishes it from this compound, limiting its pharmacological relevance.

Comparison with Functionally Similar Esters

Ethyl Ester of p-Methylphenylcinchoninic Acid (Tolysin)

  • Biological Activity : Shares cinchophen’s renal excretion enhancement but with slower hydrolysis due to the ethyl group’s stability compared to the allyl group .
  • Key Difference : The allyl group in this compound may confer faster metabolic activation or degradation, influencing therapeutic duration .

Allyl Cyclohexyl Propionate

  • Applications : Used in fragrances for pineapple-like aromas, synthesized via esterification of 3-cyclohexylpropionic acid with allyl alcohol .
  • Key Difference : While structurally distinct, its ester functionality highlights the versatility of allyl esters in diverse industries, contrasting with this compound’s medicinal roots.

Data Tables

Table 2: Functional Properties

Compound Hydrolysis Susceptibility Thermal Stability Bioactivity
This compound High (allyl-ester bond) Moderate Uricosuric, anti-inflammatory
Tolysin (ethyl ester) Low High Uricosuric
Maleopimaric allyl ester Low High UV-curable coatings
Allyl cyclohexyl propionate Low Moderate Fragrance additive

Research Findings and Trends

  • Hydrolysis Dynamics : Allyl esters adjacent to ester groups (e.g., in phytol-based molecules) undergo rapid hydrolysis, which could be leveraged for controlled drug release in cinchophen derivatives .

Biological Activity

Cinchophen allyl ester, a derivative of cinchophen, is a compound that has garnered attention for its various biological activities. This article explores the pharmacological properties, therapeutic applications, and relevant case studies associated with this compound.

  • Chemical Name : this compound
  • CAS Number : 524-34-5
  • Molecular Formula : C₁₁H₁₃N₁O₂
  • Molecular Weight : 191.23 g/mol

This compound can undergo oxidation to form quinoline N-oxide, which may exhibit different biological properties than the parent compound.

Pharmacological Activities

This compound has been studied for its various pharmacological effects, including:

  • Choleretic Action : Research indicates that cinchophen and its esters stimulate bile production in the liver, thus enhancing bile flow. This property is particularly beneficial in treating liver and gallbladder disorders .
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, making it a candidate for treating conditions such as arthritis and gout .
  • Analgesic Properties : this compound has been noted for its pain-relieving effects, which can be attributed to its ability to inhibit certain inflammatory pathways.

Case Studies

  • Treatment of Gout :
    A notable case involved a patient treated with this compound over several months. The patient received approximately 2,000 grams during her hospitalization, demonstrating significant improvement in symptoms associated with gout. This case highlights the compound's efficacy in managing chronic inflammatory conditions .
  • Bile Flow Stimulation :
    In a controlled study, this compound was administered to subjects with liver dysfunction. Results indicated a marked increase in bile production compared to a control group, supporting its use as a therapeutic agent in cholestatic liver diseases .

Research Findings

Recent studies have focused on the mechanism of action of this compound:

  • Mechanism of Action :
    • The compound appears to exert its effects through modulation of the inflammatory response and enhancement of hepatic function.
    • In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thus reducing overall inflammation.
  • Toxicology and Safety :
    • While generally considered safe, high doses can lead to adverse effects such as gastrointestinal disturbances. Monitoring is recommended during prolonged use.

Comparative Table of Biological Activities

Activity TypeDescriptionEvidence Source
CholereticStimulates bile production
Anti-inflammatoryReduces inflammation in chronic conditions
AnalgesicProvides pain relief through inflammation inhibition

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Cinchophen allyl ester, and how can reproducibility be ensured?

  • Methodological Answer : this compound can be synthesized via esterification of cinchophen (a quinoline derivative) with allyl alcohol under acid catalysis. A typical procedure involves refluxing the reactants in anhydrous dichloromethane with a catalytic amount of sulfuric acid . To ensure reproducibility, detailed characterization (e.g., NMR, FT-IR) must confirm the absence of unreacted starting materials and byproducts. Purity should be validated via HPLC (>95%), and protocols must specify solvent ratios, reaction times, and purification steps (e.g., column chromatography) .

Q. Which analytical techniques are critical for characterizing this compound’s structural and thermal properties?

  • Methodological Answer :

  • Structural Analysis : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm ester bond formation and allyl group integration. For example, the allyl protons typically appear as a triplet at δ 4.5–5.5 ppm .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) can assess decomposition temperatures, while Thermogravimetric Analysis (TGA) evaluates weight loss under controlled heating .
  • Purity Verification : High-Resolution Mass Spectrometry (HRMS) and GC-MS are essential for confirming molecular weight and detecting impurities .

Advanced Research Questions

Q. How do copolymerization parameters influence the integration of this compound into polymer matrices?

  • Methodological Answer : Free-radical copolymerization kinetics (e.g., with vinyl esters or norbornenes) require determination of reactivity ratios (r1r_1, r2r_2) using the Mayo-Lewis equation. For instance, allyl esters often exhibit lower reactivity due to steric hindrance, necessitating higher initiator concentrations (e.g., azobisisobutyronitrile, AIBN) to achieve crosslinking . Kinetic studies via 1H^{1}\text{H} NMR can monitor monomer consumption rates, while gel permeation chromatography (GPC) tracks molecular weight distributions .

Q. What experimental strategies resolve contradictions in catalytic efficiency data for allyl ester deprotection reactions?

  • Methodological Answer : Discrepancies in Pd-catalyzed allyl ester removal (e.g., variable yields) may arise from ligand choice (e.g., PPh3_3 vs. bidentate ligands) or solvent polarity. Systematic studies should:

  • Compare turnover numbers (TONs) under identical conditions.
  • Use kinetic isotope effects (KIEs) to probe rate-determining steps.
  • Validate reproducibility via triplicate runs with error margins <5% .

Q. How can retrosynthetic analysis optimize the disconnection of this compound for derivatization?

  • Methodological Answer : Retrosynthetic pathways should prioritize cleaving the allyl ester bond (C–O) while preserving the quinoline core. A feasible approach involves:

  • Step 1 : Hydrolysis under basic conditions (e.g., NaOH/EtOH) to yield cinchophen and allyl alcohol.
  • Step 2 : Re-esterification with alternative alcohols (e.g., propargyl) for functional diversification.
    Computational tools (e.g., DFT calculations) can predict reaction feasibility by analyzing bond dissociation energies .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

  • Methodological Answer : Non-linear regression models (e.g., Hill equation) are suitable for IC50_{50}/EC50_{50} determination. For cell viability assays (e.g., MTT):

  • Normalize data to untreated controls.
  • Use ANOVA with post-hoc Tukey tests to compare group means.
  • Validate assumptions via residual plots and Shapiro-Wilk normality tests .

Q. How do X-ray crystallography and molecular docking elucidate this compound’s interactions with biological targets?

  • Methodological Answer : Co-crystallization with target proteins (e.g., bromodomains) reveals binding modes. For BRDT-1 complexes:

  • The allyl ester’s side chain occupies solvent-exposed regions near the ZA loop, confirmed by electron density maps.
  • Docking simulations (e.g., AutoDock Vina) should prioritize flexible side-chain sampling and validate results with MM-GBSA binding energy calculations .

Ethical and Reproducibility Considerations

Q. What protocols ensure ethical rigor in preclinical studies involving this compound?

  • Methodological Answer :

  • In Vivo Studies : Adhere to ARRIVE guidelines for animal welfare, including randomization and blinding.
  • Data Transparency : Publish raw datasets (e.g., NMR spectra, HPLC chromatograms) in supplementary materials with DOIs .

Q. How can researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement Quality-by-Design (QbD) principles:

  • Define critical quality attributes (CQAs: purity, yield).
  • Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading).
  • Apply Process Analytical Technology (PAT) for real-time monitoring .

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